5,6-Dihydro-imidazo[2,1-b]thiazol-3-one
Description
Significance of the Imidazothiazole Scaffold in Drug Discovery and Development
The imidazothiazole scaffold, a fused heterocyclic system containing both imidazole (B134444) and thiazole (B1198619) rings, represents a privileged structure in medicinal chemistry. benthamdirect.comresearchgate.net This core is of significant interest because the fusion of two biologically active heterocycles can integrate and potentially enhance their individual properties. nih.gov The imidazole ring is a component of many clinically used drugs, known for a wide spectrum of pharmacological activities including antibacterial, antifungal, and anticancer effects. nih.gov Similarly, the thiazole ring is a crucial feature in numerous pharmaceuticals, contributing to activities such as antimicrobial, anti-inflammatory, and antitumor actions. nih.govnih.gov
The combination of these two rings into the imidazothiazole system results in a scaffold with broad-spectrum biological potential. researchgate.net Researchers have synthesized and investigated numerous imidazothiazole derivatives, revealing a remarkable diversity of pharmacological effects. nih.govresearchgate.net These include antitumor, anti-infective, anti-inflammatory, and antioxidant activities. nih.govnih.gov The imidazo[2,1-b]thiazole (B1210989) isomer, in particular, has been extensively studied due to its wide-ranging pharmacological properties and the clinical success of drugs based on this structure. bohrium.com The inherent "druggability" of this scaffold, stemming from its synthetic accessibility and favorable physicochemical properties, makes it a highly attractive starting point for the design and development of new therapeutic agents. benthamdirect.comnih.gov
| Biological Activity | Therapeutic Target/Application | Reference |
|---|---|---|
| Anticancer | Lung cancer, Melanoma, Pancreatic Cancer, Breast Cancer | benthamdirect.comnih.govresearchgate.netnih.gov |
| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis | nih.govnih.govrsc.org |
| Anti-inflammatory | General anti-inflammatory effects | nih.govresearchgate.netdoaj.org |
| Antioxidant | DPPH radical scavenging | nih.govresearchgate.net |
| Anthelmintic | Parasitic worm infections | nih.govslideshare.net |
| Enzyme Inhibition | FAK, DNA Gyrase, Cyclooxygenase, Jun kinase | nih.govresearchgate.netdoaj.orgnih.gov |
Historical Context and Evolution of Imidazothiazole Derivatives in Pharmaceutical Research
The journey of imidazothiazole derivatives in pharmaceutical research has its roots in veterinary medicine. nih.gov One of the earliest and most significant breakthroughs was the development of Tetramisole (B1196661) and its more active levorotatory isomer, Levamisole (B84282), in the mid-1960s. nih.govslideshare.net Initially introduced as a potent anthelmintic for treating parasitic worm infections in livestock, Levamisole's therapeutic potential was soon found to extend beyond its anti-parasitic effects. nih.govslideshare.net
Subsequent research revealed its immunomodulatory properties, leading to its investigation and use as an adjuvant in cancer chemotherapy and for treating autoimmune diseases like rheumatoid arthritis. nih.gov The clinical use of Levamisole highlighted the therapeutic promise of the imidazo[2,1-b]thiazole core and catalyzed a wave of research into related structures. nih.govnih.gov
This marked the evolution from a single, serendipitously discovered drug to a systematic exploration of the imidazothiazole scaffold. nih.gov Medicinal chemists began to synthesize and evaluate a wide array of derivatives, modifying the core structure to optimize activity, selectivity, and pharmacokinetic properties. benthamdirect.comresearchgate.net This research has expanded the known biological activities of this class of compounds far beyond anthelmintic effects, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents, firmly establishing the imidazothiazole scaffold as a versatile and enduring platform in modern drug discovery. benthamdirect.comnih.gov
Rationale for Investigating 5,6-Dihydro-imidazo[2,1-b]thiazol-3-one as a Promising Heterocyclic Core in Bioactive Molecules
The specific focus on the this compound core stems from several key medicinal chemistry principles. The fusion of the imidazole and thiazole rings into the imidazo[2,1-b]thiazole system is known to create a stable and biocompatible molecular entity with significant pharmacological potential. nih.gov The "dihydro" aspect of the structure, indicating a partially saturated ring, introduces chirality, which can be crucial for specific and potent interactions with biological targets. nih.gov
Recent research has identified 5,6-dihydroimidazo[2,1-b]thiazole derivatives as a new and potent class of antimicrobial agents. nih.gov Specifically, certain compounds with this core have demonstrated high efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, a study identified several 5,6-dihydroimidazo[2,1-b]thiazole compounds as hits against MRSA, with the most active showing a minimum inhibitory concentration (MIC90) of 3.7 µg/mL. nih.govnih.gov The proposed mechanism of action for this antimicrobial activity is the inhibition of DNA gyrase, a crucial bacterial enzyme. nih.govnih.gov
Furthermore, the presence of a ketone group at the 3-position (indicated by the "-one" suffix) provides a reactive handle for synthetic modification. This allows for the systematic introduction of various substituents, a strategy known as Knoevenagel condensation, to create libraries of new chemical entities. researchgate.net Studies have shown that creating 2-arylidene derivatives from the 5,6-dihydroimidazo[2,1-b]thiazolone core can lead to compounds with significant antioxidant and antimicrobial activities. researchgate.net This combination of a proven bioactive scaffold, the introduction of advantageous stereochemistry, and a synthetically versatile functional group makes this compound a highly rational and promising core structure for the development of novel bioactive molecules. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c8-4-3-9-5-6-1-2-7(4)5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBCLQHSBMRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217294 | |
| Record name | 5,6-Dihydro-imidazo(2,1-b)thiazol-3-one | |
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Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-51-1 | |
| Record name | 2,3-Ethylenepseudothiohydantoin | |
| Source | ChemIDplus | |
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| Record name | NSC12752 | |
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| Record name | 5,6-Dihydro-imidazo(2,1-b)thiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217294 | |
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| Record name | 6703-51-1 | |
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| Record name | 2,3-ETHYLENEPSEUDOTHIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ODJ4GAR2D | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5,6 Dihydro Imidazo 2,1 B Thiazol 3 One and Its Derivatives
Classical Approaches to the 5,6-Dihydro-imidazo[2,1-b]thiazol-3-one Core Structurenih.govnih.govnih.govmdpi.comnih.govresearchgate.net
The foundational synthesis of the this compound ring system has traditionally relied on well-established condensation and cyclization reactions. These methods form the bedrock upon which more complex derivatives are built.
Condensation Reactions Involving Imidazoline-2-thiol Derivativesnih.govmdpi.comnih.govresearchgate.net
A primary route to the imidazo[2,1-b]thiazole (B1210989) scaffold involves the use of imidazoline-2-thiol precursors. The synthesis of these precursors, such as 1-arylimidazolidine-2-thiones, can be achieved through the condensation reaction of N-arylethylenediamines with carbon disulfide, typically in a xylene medium. nih.gov These imidazolidine-2-thiones serve as versatile intermediates. For instance, they can undergo alkylation with reagents like methyl iodide to produce 1-aryl-2-methylthio-imidazolines, which are themselves biologically active molecules. nih.gov The thione group is critical as it provides the sulfur atom and a reactive site necessary for the subsequent formation of the fused thiazole (B1198619) ring.
Cyclization Reactions for the Imidazo[2,1-b]thiazole Ring System Formationnih.govnih.govnih.govmdpi.com
The construction of the fused bicyclic system is typically accomplished through a cyclization reaction involving an appropriate imidazoline-2-thiol or a related aminothiazole intermediate. A common and effective strategy is the reaction of these intermediates with α-halocarbonyl compounds. For example, the reaction of 2-aminothiazole (B372263) with α-bromo aralkyl ketones (phenacyl bromides) is a frequently used method to generate the imidazo[2,1-b]thiazole core. nih.govresearchgate.net
Specifically for the dihydro variant, a 4-substituted-imidazolidine-2-thione can be reacted with an α-bromoketone. nih.gov This reaction proceeds via nucleophilic attack by the sulfur atom on the electrophilic carbon of the α-bromoketone, followed by an intramolecular condensation to form the five-membered thiazole ring fused to the imidazoline (B1206853) ring. Similarly, the cyclization of 2-aminothiazole derivatives with compounds like ethyl bromopyruvate is another pathway to form the core structure, which can then be further modified. nih.gov
Modern Synthetic Strategies for Derivatization and Functionalizationnih.govnih.govnih.govresearchgate.netnih.govresearchgate.net
Contemporary synthetic chemistry has introduced advanced methods to improve the efficiency, diversity, and yield of 5,6-dihydro-imidazo[2,1-b]thiazole derivatives. These strategies include microwave-assisted synthesis, solid-phase techniques, and specific condensation reactions for functionalization.
Microwave-Assisted Synthesis of Substituted 5,6-Dihydro-imidazo[2,1-b]thiazolesnih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazo[2,1-b]thiazoles. researchgate.netresearchgate.netconnectjournals.com This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.gov For example, the Hantzsch thiazole synthesis, a classical method, can be greatly optimized using microwave heating. nih.gov In one study, the synthesis of imidazo[2,1-b]thiazole derivatives from 1-(2-amino-4-methylthiazol-5-yl)ethanone and phenacyl bromides saw a dramatic increase in yield (up to 96%) and a reduction in reaction time to just 6 minutes under microwave irradiation, compared to much lower yields and longer times with thermal heating. researchgate.net The final cyclization step to form the 5,6-dihydroimidazo[2,1-b]thiazole scaffold by reacting an imidazolidine-2-thione intermediate with an α-bromoketone can be efficiently conducted in ethanol (B145695) at 85 °C for 10 minutes using microwave irradiation. nih.gov
| Method | Reaction Time | Yield | Notes |
|---|---|---|---|
| Conventional Reflux | 8 hours | Lower | Requires rigorous purification |
| Microwave-Assisted | Shorter (not specified) | Higher | Cleaner reaction profile |
Solid-Phase Synthesis Techniques for Imidazothiazole Library Generationnih.gov
Solid-phase synthesis offers a streamlined approach for creating large libraries of compounds for screening purposes, as it simplifies the purification process to simple washing and filtration steps. nih.gov This methodology has been successfully applied to the synthesis of a 5,6-dihydroimidazo[2,1-b]thiazole library. nih.gov The general process involves:
Coupling a Boc-protected amino acid to a solid support resin (e.g., MBHA resin).
Exhaustive reduction of the resin-bound amino acid to form a diamine.
Reaction of the diamine with 1,1'-thiocarbonyldiimidazole (B131065) to form the resin-bound 4-substituted-imidazolidine-2-thione.
Cleavage of the intermediate from the resin, yielding the 4-substituted-imidazolidine-2-thione, which is then used in subsequent solution-phase reactions to complete the synthesis of the final imidazothiazole compounds. nih.gov
This combination of solid-phase and solution-phase synthesis allows for the efficient generation of a diverse set of molecules for biological evaluation. nih.gov
Knoevenagel Condensation for (Z)-2-(Arylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one Derivativesnih.govnih.govresearchgate.net
The Knoevenagel condensation is a key reaction for introducing functional diversity at the C2 position of the 5,6-dihydro-imidazo[2,1-b]thiazol-3(2H)-one core. This reaction involves the condensation of the active methylene (B1212753) group at the C2 position of the thiazolone ring with various aromatic aldehydes. uran.uaresearchgate.net The reaction is typically carried out in boiling acetic acid with anhydrous sodium acetate (B1210297) as a catalyst, leading to the formation of (Z)-2-(arylidene) derivatives. uran.uaresearchgate.net This method allows for the synthesis of a library of compounds with different substituents on the arylidene moiety, which is valuable for structure-activity relationship (SAR) studies. uran.ua The resulting arylidene derivatives are often colored solids that can be purified by recrystallization. researchgate.net
| Derivative | Starting Aldehyde | Yield |
|---|---|---|
| (Z)-2-(3-Hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one | 3-Hydroxybenzaldehyde | 62% |
| (Z)-4-{(3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)methyl}benzonitrile | 4-Cyanobenzaldehyde | Not specified |
Visible-Light-Prompted Regioselective Protocols for 5,6-Dihydro-imidazo[2,1-b]thiazole Derivatives
The use of visible light as a green and renewable energy source has led to the development of environmentally safe and regioselective protocols for synthesizing 5,6-dihydro-imidazo[2,1-b]thiazole derivatives. These methods offer mild reaction conditions and often proceed with excellent yields. acs.org
One such protocol involves the in situ formation of α-bromodiketones from 1,3-diketones and N-bromosuccinimide (NBS), which then react with imidazolidine-2-thione. acs.org This reaction is facilitated by visible light and provides a straightforward route to versatile bicyclic heterocycles. The regioselectivity of the reaction is a key feature, ensuring the formation of the desired isomer. A proposed mechanism suggests that visible light initiates the homolytic cleavage of the C-Br bond in the α-bromodiketone and the S-H bond of the thione, leading to the formation of radicals that combine and subsequently cyclize. nih.gov
The reaction conditions for these visible-light-prompted syntheses are typically mild, involving irradiation with a standard light source at room temperature. acs.orgnih.gov The choice of solvent can influence reaction efficiency, with polar solvents like ethanol and methanol (B129727) being commonly used. nih.gov
Table 1: Examples of Visible-Light-Promoted Synthesis of Dihydro-imidazo[2,1-b]thiazole Analogs
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1 | Imidazolidine-2-thione | α-Bromo-1,3-diphenylpropane-1,3-dione | 2-benzoyl-3-phenyl-5,6-dihydro-imidazo[2,1-b]thiazole | 92 | acs.org |
| 2 | Imidazolidine-2-thione | 2-bromo-1-(4-chlorophenyl)butane-1,3-dione | 2-acetyl-3-(4-chlorophenyl)-5,6-dihydro-imidazo[2,1-b]thiazole | 90 | acs.org |
| 3 | Tetrahydropyrimidine-2(H)-thione | α-Bromo-1-phenylbutane-1,3-dione | 2-benzoyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine | 85 | nih.gov |
This table presents data for analogous thiazolo-pyrimidine systems to illustrate the utility of the visible-light-promoted methodology.
Synthesis of Chiral 5,6-Dihydro-imidazo[2,1-b]thiazole Compounds
The presence of chiral centers in 5,6-dihydro-imidazo[2,1-b]thiazole derivatives can significantly influence their biological activity. nih.gov Consequently, the development of synthetic routes to enantiomerically pure or enriched compounds is of great interest.
One approach to synthesizing chiral 5,6-dihydro-imidazo[2,1-b]thiazoles involves the use of a solid-phase synthetic method starting from chiral amino acids. nih.govnih.gov In this strategy, a Boc-protected amino acid is coupled to a resin, followed by reduction to form a resin-bound diamine. This intermediate is then reacted with 1,1'-thiocarbonyldiimidazole to generate a resin-bound 4-substituted-imidazolidine-2-thione. Subsequent reaction with an α-haloketone and cleavage from the resin affords the chiral 2,3,6-trisubstituted-5,6-dihydro-imidazo[2,1-b]thiazole derivatives in high yield and purity. nih.gov
Another key finding in the synthesis of chiral derivatives is the ability to modify the stereochemistry at the 6-position. It has been demonstrated that by starting with the appropriate (S) or (R) enantiomer of a precursor, it is possible to synthesize the corresponding (S)-6 or (R)-6 configured 5,6-dihydro-imidazo[2,1-b]thiazole compounds. nih.gov This stereochemical control is crucial, as studies have shown that the (R)-isomers can exhibit a two-fold increase in antimicrobial activity compared to their (S)-counterparts. nih.gov
Optimization of Synthetic Protocols for Yield and Purity
The optimization of synthetic protocols is crucial for maximizing the yield and purity of this compound and its derivatives, making these processes more viable for larger-scale production. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.
A notable example of optimization is seen in the one-pot, three-component Groebke–Blackburn–Bienaymé reaction (GBBR) for the synthesis of imidazo[2,1-b]thiazoles. mdpi.com In this reaction, the initial yield using methanol at 85 °C was a modest 33%. By screening different solvents, it was found that toluene (B28343) significantly improved the yield to 68%. Further optimization of the temperature to 100 °C and a reduction in reaction time to 30 minutes resulted in a final yield of 78%. mdpi.com
Table 2: Optimization of Reaction Conditions for the Synthesis of a 3-(Imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one Derivative
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | 85 | 12 | 33 | mdpi.com |
| 2 | Acetonitrile | 85 | 12 | 35 | mdpi.com |
| 3 | Toluene | 85 | 12 | 68 | mdpi.com |
| 4 | Toluene | 100 | 0.5 | 78 | mdpi.com |
This table is based on the optimization of a specific Groebke–Blackburn–Bienaymé reaction to produce an imidazo[2,1-b]thiazole derivative and illustrates a typical optimization workflow.
High throughput synthesis methods, such as the solid-phase approach, have also been optimized to produce libraries of 2,3,6-trisubstituted-5,6-dihydro-imidazo[2,1-b]thiazole derivatives in high yield and purity. nih.gov The reaction of the resin-bound cyclic thiourea (B124793) with α-haloketones was optimized by performing the reaction at 65 °C for 24 hours to ensure completion. nih.gov These optimization efforts are critical for the efficient discovery and development of new bioactive compounds based on the 5,6-dihydro-imidazo[2,1-b]thiazole scaffold.
Pharmacological Spectrum and Biological Activities of 5,6 Dihydro Imidazo 2,1 B Thiazol 3 One Derivatives
Antimicrobial Activity Studies
Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against bacteria and fungi. researchgate.netresearchgate.netnih.gov
The rise of drug-resistant bacteria necessitates the development of novel antibiotics. In this context, 5,6-dihydroimidazo[2,1-b]thiazole derivatives have emerged as a new class of potent antimicrobial agents. nih.govnih.gov
In a notable study, a library of these compounds was synthesized and tested for antimicrobial activity, identifying several hits against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Researchers found that modifying the stereochemistry at the 6-position from the (S) to the (R)-configuration doubled the antimicrobial activity. nih.govnih.gov The most active compound identified exhibited a minimum inhibitory concentration (MIC₉₀) value of 3.7 µg/mL against MRSA. nih.govnih.gov Further investigation suggested that the antimicrobial action of these compounds may stem from the inhibition of DNA gyrase, a crucial bacterial enzyme. nih.govnih.gov This lead compound also showed low cytotoxicity towards human cell lines and provided protection against MRSA in a wax moth larvae infection model, underscoring its potential for further development. nih.gov
Efficacy of 5,6-Dihydro-imidazo[2,1-b]thiazole Derivatives Against MRSA
| Compound Type | Key Finding | Reported MIC₉₀ | Proposed Mechanism of Action | Source |
|---|---|---|---|---|
| (R)-6-substituted-5,6-dihydroimidazo[2,1-b]thiazoles | Two-fold increase in activity compared to (S)-isomers. | 3.7 µg/mL | Inhibition of DNA gyrase | nih.govnih.gov |
The pharmacological utility of imidazothiazole analogs extends to antifungal and antiviral applications. nih.govnih.gov
Several studies have reported the antifungal properties of this class of compounds. biointerfaceresearch.comresearchgate.net For instance, a series of new imidazo[2,1-b]thiazoles, synthesized from 2-aminothiazole (B372263), were screened for antifungal activity, with some compounds showing a promising minimum inhibitory concentration (MIC) of 25 μg/mL. nih.govresearchgate.net Another study identified a specific derivative, (Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] nih.govnih.govthiazol-5(6Н)-one, as having activity against Candida albiсans with a MIC of 15.62 μg/mL. biointerfaceresearch.com
The antiviral potential of the broader thiazole (B1198619) and imidazole (B134444) families is well-documented, suggesting a strong basis for the activity of fused systems like imidazothiazole. nih.govnih.gov Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza, coronaviruses, herpes viruses, and HIV. nih.gov The well-known imidazothiazole drug, Levamisole (B84282), has been investigated for its immunomodulatory effects in the context of viral infections, including its potential to improve clinical outcomes in patients with COVID-19. nih.gov
Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound/Derivative Series | Target Organism | Reported MIC | Source |
|---|---|---|---|
| (Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] nih.govnih.govthiazol-5(6Н)-one | Candida albiсans АТСС 885/653 | 15.62 µg/mL | biointerfaceresearch.com |
| Imidazo[2,1-b]thiazole series | Fungi | 25 µg/mL | nih.govresearchgate.net |
Anticancer and Antitumor Properties
Imidazothiazole-based compounds have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth. nih.gov
A key mechanism of action for imidazothiazole derivatives is the disruption of cell division and the induction of programmed cell death, or apoptosis. nih.govnih.gov
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been shown to inhibit the proliferation of cancer cells by interfering with tubulin assembly. nih.gov This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, a common trigger for apoptosis. nih.gov Similarly, another series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives demonstrated potent antiproliferative activity mediated by the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT) and the inhibition of focal adhesion kinase (PTK2/FAK) phosphorylation. nih.govnih.gov
The anticancer effects of imidazo[2,1-b]thiazole derivatives have been demonstrated across a variety of cancer cell lines.
Melanoma: A series of new imidazo[2,1-b]thiazole derivatives showed superior potency against the A375P human melanoma cell line compared to the standard drug sorafenib. Two compounds, in particular, exhibited selectivity for melanoma cell lines, with sub-micromolar IC₅₀ values against several different melanoma lines. elsevierpure.com
Leukemia and Prostate Cancer: Certain sulfur-substituted thiadiazole derivatives have been found to be particularly effective against leukemia and prostate cancer cell lines. nih.gov Other derivatives showed considerable activity against human myeloid leukemia cell lines (HL-60 and U937). nih.gov
Colon Cancer: The cytotoxic effects of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were observed in HT-29 colon cancer cells. nih.gov
Pancreatic Cancer: Novel imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives displayed remarkable antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, including those resistant to the common chemotherapy drug gemcitabine. nih.govresearchgate.net These compounds were shown to reduce cell migration and shrink tumor spheroids. nih.gov
Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives in Specific Cancer Cell Lines
| Derivative Class | Cancer Type / Cell Line | Key Finding | Source |
|---|---|---|---|
| New imidazo[2,1-b]thiazole derivatives | Melanoma (A375P) | Superior potency to sorafenib; sub-micromolar IC₅₀ values. | elsevierpure.com |
| Sulfur-substituted thiadiazoles | Leukemia, Prostate Cancer | High sensitivity of cell lines to compounds. | nih.gov |
| 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones | Colon Cancer (HT-29) | Inhibition of cell growth and G2/M phase arrest. | nih.gov |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | Pancreatic Cancer (PDAC) | Effective against gemcitabine-resistant cells; reduced migration. | nih.gov |
Anti-inflammatory and Immunoregulatory Effects
Beyond their antimicrobial and anticancer activities, imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. nih.govbiointerfaceresearch.com
A series of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were specifically designed as immunoregulatory anti-inflammatory agents, combining structural features of the anti-inflammatory drug flumizole (B1672887) and the immunoregulatory drug levamisole. nih.gov These compounds demonstrated a desirable combination of both activities in rat models of adjuvant-induced arthritis. nih.gov Structure-activity relationship studies revealed that potency was influenced by the specific substitutions on the aryl rings. nih.gov
In other research, a derivative synthesized via Knoevenagel condensation, (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] nih.govnih.govthiazol-5(6Н)-one, showed high anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with an inflammation suppression index of 40.3%. biointerfaceresearch.com Furthermore, new imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl group have been identified as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov One such compound, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, was a particularly effective and selective COX-2 inhibitor. nih.gov The foundational immunoregulatory properties of this class are exemplified by Levamisole, which is known to modulate T-cell functions. nih.gov
Modulation of Inflammatory Responses in in vivo Models (e.g., Adjuvant-Induced Arthritis, Oxazolone-Induced Contact Sensitivity)
Derivatives of the 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole class have been systematically evaluated for their potential as immunoregulatory and anti-inflammatory agents. nih.gov These investigations often employ established in vivo models that mimic human inflammatory diseases.
In the rat adjuvant-induced arthritis model, a common screen for anti-arthritic drugs, these compounds have shown notable efficacy. nih.gov Structure-activity relationship studies revealed that optimal potency in this model was associated with symmetrically substituted 5,6-diaryl compounds. Specifically, the presence of methoxy, ethoxy, methylthio, N-ethyl-N-methylamino, fluoro, or chloro groups at the para position of the aryl rings was found to be most effective. nih.gov When these substituents were arranged asymmetrically, potent activity was maintained primarily in regioisomers with a 5-alkyl heteroatom and a 6-halo-substituent. nih.gov
Similarly, in the mouse oxazolone-induced contact sensitivity assay, which models delayed-type hypersensitivity, these compounds were also active. nih.gov This activity highlights their ability to modulate cell-mediated immunity. researchgate.net However, unlike the clear structure-activity relationships observed in the arthritis model, no consistent pattern emerged in the contact sensitivity assay, suggesting different mechanisms or structural requirements for efficacy in this model. nih.gov The initial target compound, 5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole, was found to possess a desirable combination of activities in both models. nih.gov
| In Vivo Model | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Adjuvant-Induced Arthritis (Rat) | Symmetrically substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles | Optimal potency with para-substituents like methoxy, ethoxy, fluoro, or chloro. | nih.gov |
| Adjuvant-Induced Arthritis (Rat) | Asymmetrically substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles | Potent activity observed with 5-alkyl heteroatom, 6-halo-substituted regioisomers. | nih.gov |
| Oxazolone-Induced Contact Sensitivity (Mouse) | 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles | Demonstrated ability to stimulate cell-mediated immunity, but no consistent structure-activity relationship was found. | nih.govresearchgate.net |
Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory effects of imidazo[2,1-b]thiazole derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov The COX enzymes are responsible for the biosynthesis of prostaglandins, which are crucial mediators of inflammation. nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is inducible and primarily involved in pathological inflammation. nih.gov
A series of imidazo[2,1-b]thiazole analogues featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated for their inhibitory activity. nih.gov In vitro assays demonstrated that these compounds are selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the potent 0.08 to 0.16 µM range. nih.gov The selectivity and potency were influenced by the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.gov For instance, the compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a particularly potent and selective COX-2 inhibitor. nih.gov The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
| Compound Derivative | Target | Activity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|---|
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (general) | COX-2 | 0.08 - 0.16 µM | Act as selective inhibitors of the COX-2 isoenzyme. | nih.gov |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-2 | 0.08 µM | Identified as the most potent COX-2 inhibitor in the series. | nih.gov |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-1 | >100 µM | Demonstrates high selectivity for COX-2 over COX-1. | nih.gov |
Tyrosinase Inhibitory and Anti-Melanogenic Activities
Derivatives of 5,6-dihydro-imidazo[2,1-b]thiazol-3-one (DHIT) have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. wormboss.com.au Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for therapeutic and cosmetic applications. wormboss.com.au
Researchers have designed and synthesized DHIT derivatives, often using Knoevenagel condensation, to explore their anti-tyrosinase potential. wormboss.com.au Several of these compounds have demonstrated significantly greater inhibitory activity against mushroom tyrosinase than the well-known inhibitor, kojic acid. wormboss.com.au For example, one derivative, compound 1b, was found to be approximately 100 times more potent than kojic acid. wormboss.com.au Kinetic studies have shown that these compounds often act as competitive inhibitors, binding to the active site of the tyrosinase enzyme. wormboss.com.aunih.gov
In addition to enzymatic inhibition, these derivatives have shown anti-melanogenic effects in cellular models, such as B16F10 melanoma cells. wormboss.com.aunih.gov Certain compounds significantly and dose-dependently inhibit both cellular tyrosinase activity and melanin production. wormboss.com.au This suggests their potential use as skin-whitening agents or for treating hyperpigmentation. wormboss.com.aunih.gov
| Compound Derivative | Activity | IC₅₀ Value (µM) | Comparison | Reference |
|---|---|---|---|---|
| (Z)-2-benzylidene-DHIT (1a) | Mushroom Tyrosinase Inhibition | 36.14 ± 3.90 | More potent than Kojic Acid | wormboss.com.au |
| (Z)-2-(4-hydroxy-3-methoxybenzylidene)-DHIT (1b) | Mushroom Tyrosinase Inhibition | 0.88 ± 0.91 | ~100-fold more potent than Kojic Acid | wormboss.com.au |
| (Z)-2-(3-hydroxy-4-methoxybenzylidene)-DHIT (1f) | Mushroom Tyrosinase Inhibition | 17.10 ± 1.01 | More potent than Kojic Acid | wormboss.com.au |
| Benzimidazothiazolone with 4-hydroxy substituent (Compound 1) | Mushroom Tyrosinase Inhibition | 3.70 | 4.9-fold more potent than Kojic Acid | nih.gov |
| Benzimidazothiazolone with 3,4-dihydroxy substituent (Compound 2) | Mushroom Tyrosinase Inhibition | 3.05 | 6.0-fold more potent than Kojic Acid | nih.gov |
| Benzimidazothiazolone with 2,4-dihydroxy substituent (Compound 3) | Mushroom Tyrosinase Inhibition | 5.00 | 3.7-fold more potent than Kojic Acid | nih.gov |
| Kojic Acid (Reference) | Mushroom Tyrosinase Inhibition | 18.27 - 84.41 | Standard reference inhibitor | nih.govwormboss.com.au |
Antioxidant Activity Evaluation via Radical Scavenging Assays (e.g., DPPH)
The antioxidant properties of 3-aryl-5,6-dihydroimidazo[2,1-b] wormboss.com.audrugbank.comthiazoles have been investigated through their ability to scavenge free radicals. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation. mdpi.comresearchgate.net
Studies have shown that synthesized derivatives of this scaffold can inhibit 60–97% of DPPH radicals. mdpi.com The most significant antiradical effect was observed for 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol, which demonstrated 97% inhibition. mdpi.com This high level of activity is often attributed to the presence of a phenol (B47542) group. mdpi.com Other derivatives containing 3-methoxy-4-hydroxy- or 2-hydroxyphenylmethylidene fragments also exhibit strong antioxidant activity. researchgate.net Furthermore, some benzimidazothiazolone derivatives have demonstrated potent scavenging activity against reactive oxygen species (ROS) in cellular assays, with one compound showing an IC₅₀ value significantly lower than the reference control, trolox. nih.gov
| Compound Derivative | Assay | Activity/Result | Reference |
|---|---|---|---|
| 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e) | DPPH Radical Scavenging | 97% inhibition | mdpi.com |
| 3-(4-(dimethylamino)phenyl)-5,6-dihydroimidazo[2,1-b]thiazole (4f) | DPPH Radical Scavenging | 92% inhibition | mdpi.com |
| 3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b]thiazole (4g) | DPPH Radical Scavenging | 89% inhibition | mdpi.com |
| Derivatives with 3-methoxy-4-hydroxy- or 2-hydroxyphenylmethylidene fragments | DPPH Radical Scavenging | Effective inhibition (42.3–94.4%) | researchgate.net |
| Benzimidazothiazolone with 3,4-dihydroxy substituent (Compound 2) | ROS Scavenging | IC₅₀ = 2.36 ± 0.48 µM | nih.gov |
Cardiovascular System Modulation (e.g., Selective Cardiodepressant Activity, L-type Calcium Channel Blockade)
The imidazo[2,1-b]thiazole system has been identified as a scaffold that can confer selective cardiodepressant activity to dihydropyridine-based compounds. A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been synthesized and evaluated, revealing their function as L-type calcium channel blockers with a distinct pharmacological profile. nih.gov
These compounds exhibit a high degree of selectivity for cardiac tissue over vascular smooth muscle. Functional in vitro assays have demonstrated that the imidazo[2,1-b]thiazole moiety endows the dihydropyridine (B1217469) structure with inotropic and/or chronotropic cardiovascular activity that is highly selective towards nonvascular tissue. Binding studies on guinea pig atrial and ventricular membranes, as well as on cells expressing cloned Caᵥ1.2a subunits, have been performed to characterize the nature of their calcium channel blocking activity and their selectivity for Caᵥ1.2 and Caᵥ1.3 isoforms. nih.gov Due to this selective cardiodepressant behavior, these compounds are considered promising agents for the potential treatment of specific cardiovascular conditions like cardiac ischemia and hypertrophy.
Antiparasitic and Antihelminthic Applications
The imidazo[2,1-b]thiazole scaffold is historically significant in the field of antiparasitic and antihelminthic medicine. drugbank.com This core is a key structural feature of Levamisole, a synthetic compound used as a broad-spectrum antihelminthic agent against various roundworms (nematodes) since the 1960s. wormboss.com.audrugbank.commdpi.com Levamisole is the levorotatory isomer of tetramisole (B1196661) and is known for its immunomodulatory properties in addition to its anthelmintic action. nih.govresearchgate.net The discovery and success of levamisole spurred further research into imidazo[2,1-b]thiazole derivatives for related applications.
More recent studies have explored the potential of new derivatives against other parasites. For instance, certain imidazo[2,1-b]thiazole-based compounds were synthesized and evaluated for their in vitro anti-malarial activity against Plasmodium falciparum. researchgate.net The results indicated that some derivatives possessed anti-malarial activity comparable to or better than the reference drug quinine, highlighting the scaffold's potential in developing new treatments for parasitic diseases beyond helminth infections. researchgate.net
Mechanistic Investigations into the Biological Action of 5,6 Dihydro Imidazo 2,1 B Thiazol 3 One Derivatives
Elucidation of Molecular Targets for Antimicrobial Activity.
Derivatives of the 5,6-dihydro-imidazo[2,1-b]thiazol-3-one core have demonstrated significant potential as antimicrobial agents. Research into their mechanism of action has pointed towards the inhibition of essential bacterial enzymes, a key strategy in the development of new antibiotics.
DNA Gyrase Inhibition as a Proposed Mechanism of Action.
A primary molecular target identified for the antimicrobial activity of imidazo[2,1-b]thiazole (B1210989) derivatives is DNA gyrase. This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
Molecular docking studies have provided insights into the binding interactions between these derivatives and the active site of Staphylococcus aureus DNA gyrase. For instance, a particularly potent compound, designated as 4h, was found to bind effectively within the enzyme's active site. This binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions, leading to the inhibition of the enzyme's activity. The minimum inhibitory concentration (MIC) values for this compound against S. aureus and the fungus Candida albicans were reported to be 3.12 µg/mL and 6.25 µg/mL, respectively. Another study identified a different potent derivative, compound 5h, with the same MIC values against the same microorganisms, also attributing its action to DNA gyrase inhibition.
Cellular Pathways Affected in Anticancer Activity.epdf.pub
In the realm of oncology, this compound derivatives have shown promise as cytotoxic agents. epdf.pub Their anticancer effects are attributed to their ability to interfere with critical cellular pathways involved in cell division and signaling.
Inhibition of Tubulin Polymerization.epdf.pub
A significant mechanism of anticancer action for a series of 6-aryl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-imidazo[2,1-b]thiazoles is the inhibition of tubulin polymerization. epdf.pub Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
One of the most active compounds in this series, compound 7d, which features a 4-chlorophenyl group at the 6-position, demonstrated potent antiproliferative activity against several human cancer cell lines. It exhibited IC50 values of 1.4 µM against MCF-7 (breast cancer), 1.2 µM against HeLa (cervical cancer), and 1.8 µM against HepG2 (liver cancer) cells. Further investigation revealed that compound 7d effectively inhibits tubulin polymerization with an IC50 value of 2.1 µM. This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in HeLa cells. Molecular docking studies suggest that this compound binds to the colchicine-binding site on tubulin, a well-known target for anti-mitotic drugs.
Kinase Inhibition.
While the primary focus has been on tubulin inhibition, some imidazo[2,1-b]thiazol-3-one derivatives have also been investigated as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of cancer. The potential for these compounds to act as kinase inhibitors suggests a multi-targeted approach to cancer therapy, though this area requires more extensive research to fully elucidate the specific kinases involved and the downstream cellular consequences.
Kinetic and Mechanistic Studies of Tyrosinase Inhibition.
Beyond antimicrobial and anticancer activities, certain imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. Its inhibition is of interest for the treatment of hyperpigmentation disorders and in the cosmetic industry.
A study of novel imidazo[2,1-b]thiazole derivatives revealed that many of the synthesized compounds exhibited strong tyrosinase inhibitory activity. The most active compound, designated 5g, displayed an exceptionally low IC50 value of 0.12 µM. Kinetic analysis of compound 5g's interaction with tyrosinase demonstrated that it acts as a competitive inhibitor. This indicates that the inhibitor competes with the natural substrate (tyrosine) for binding to the enzyme's active site. Molecular docking studies further supported this, showing that compound 5g can indeed bind to the active site of tyrosinase, thereby blocking its catalytic function. Structure-activity relationship (SAR) analysis highlighted that the presence of a hydroxyl group at the C-4 position of the phenyl ring attached to the thiazole (B1198619) ring is critical for potent tyrosinase inhibition.
Interaction with Essential Enzymes and Disruption of Cellular Processes.
The versatility of the 5,6-dihydro-imidazo[2,1-b]thiazole scaffold allows its derivatives to interact with a variety of essential enzymes, leading to the disruption of diverse cellular processes. This extends to anti-inflammatory applications, where these compounds have shown the ability to modulate key inflammatory pathways.
For instance, a series of these derivatives were evaluated for their anti-inflammatory properties by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One compound, 10c, was particularly effective, with an IC50 value of 5.2 µM for NO inhibition. Mechanistic studies revealed that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response, at both the mRNA and protein levels. Furthermore, compound 10c was found to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.
| Compound | Target Enzyme/Process | Biological Activity | Key Findings |
| Compound 4h | DNA Gyrase | Antimicrobial | Binds to the active site of S. aureus DNA gyrase, with MICs of 3.12 µg/mL against S. aureus and 6.25 µg/mL against C. albicans. |
| Compound 5h | DNA Gyrase | Antimicrobial | Exhibits potent activity against S. aureus and C. albicans with MICs of 3.12 µg/mL and 6.25 µg/mL, respectively, through DNA gyrase inhibition. |
| Compound 7d | Tubulin Polymerization | Anticancer | Inhibits tubulin polymerization (IC50 = 2.1 µM) and shows potent cytotoxicity against MCF-7, HeLa, and HepG2 cancer cell lines. |
| Compound 5g | Tyrosinase | Tyrosinase Inhibition | Acts as a potent competitive inhibitor of tyrosinase with an IC50 of 0.12 µM. |
| Compound 10c | iNOS, COX-2, NF-κB | Anti-inflammatory | Inhibits NO production (IC50 = 5.2 µM) by suppressing iNOS and COX-2 expression and inhibiting the NF-κB pathway. |
Binding Interactions with Biological Macromolecules (e.g., Serum Albumins, Nucleic Acids)
The interaction of small molecules with biological macromolecules is a critical aspect of understanding their pharmacokinetic and pharmacodynamic profiles. For derivatives of this compound, significant research has been conducted to elucidate their binding mechanisms with key proteins like serum albumins and with nucleic acids. These studies provide valuable insights into how these compounds are transported and distributed in the body, and their potential to interact with genetic material.
Interaction with Serum Albumins
Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport of various endogenous and exogenous substances. The binding of 5,6-Dihydro-imidazo[2,1-b]thiazole derivatives to these proteins has been investigated using various biophysical techniques, primarily fluorescence spectroscopy.
Fluorescence quenching studies are a common method to characterize the interaction between a fluorescent macromolecule like BSA (which has intrinsic fluorescence due to its tryptophan residues) and a small molecule ligand. When a derivative of this compound binds to BSA, it can quench this intrinsic fluorescence. The nature of this quenching—whether it is static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation)—provides information about the binding process.
A study on a newly synthesized compound, 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (ITC), and its interaction with BSA revealed that ITC could effectively quench the intrinsic fluorescence of BSA. nih.gov The analysis of the quenching mechanism suggested a static process, indicating the formation of a stable complex between ITC and BSA. nih.gov Further analysis using site-specific markers confirmed that the binding site for ITC on BSA is located at site III. nih.gov
In another investigation, a series of 5,6-dihydroimidazo[2,1-b]thiazole derivatives were synthesized and their interactions with BSA were studied. nih.gov These studies, employing UV-visible spectroscopy, steady-state fluorescence, and circular dichroism, revealed moderate interactions with BSA. nih.gov The binding constants (K) and the number of binding sites (n) are key parameters derived from these studies, quantifying the affinity of the compound for the protein. For instance, the binding constant for imidazo[2,1-b]thiazole (IMTZ) with BSA was calculated, and it was found that IMTZ can effectively quench BSA's intrinsic fluorescence through both static and dynamic quenching mechanisms. nih.gov
The binding parameters for some imidazo[2,1-b]thiazole derivatives with BSA are summarized in the table below.
| Compound | Method | Binding Constant (K) (L·mol⁻¹) | Quenching Mechanism | Reference |
| 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (ITC) | Fluorescence Spectroscopy | Not explicitly stated | Static | nih.gov |
| Imidazo[2,1-b]thiazole (IMTZ) | Fluorescence Spectroscopy | 1.15 x 10⁴ (at 302 K) | Static & Dynamic | nih.gov |
| 5,6-dihydroimidazo[2,1-b]thiazole derivative | Biophysical Approaches | Moderate interaction | Not specified | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Furthermore, synchronous fluorescence spectra have indicated that the binding of these derivatives can induce conformational changes in the structure of BSA. nih.gov This suggests that the interaction is not merely a passive binding event but can alter the protein's three-dimensional structure, which may have implications for its biological function.
Interaction with Nucleic Acids
The interaction of small molecules with nucleic acids, such as DNA and RNA, is of significant interest as it can point to potential mechanisms of action, including antibacterial or anticancer effects. Several studies have explored the binding of 5,6-Dihydro-imidazo[2,1-b]thiazole derivatives to calf thymus DNA (ctDNA), a commonly used model for B-form DNA.
Biophysical methods, including UV-visible spectroscopy, fluorescence, circular dichroism (CD), and viscosity measurements, have been employed to characterize these interactions. nih.gov For a selected 5,6-dihydroimidazo[2,1-b]thiazole derivative, ex vivo binding studies revealed a moderate interaction with ctDNA. nih.gov The mode of binding is a crucial aspect of these investigations. Intercalation, where the molecule inserts itself between the base pairs of the DNA, typically leads to an increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions have a much smaller effect on viscosity.
Molecular docking studies have also been used to predict the most stable complex formation between these derivatives and ctDNA, providing insights into the potential binding sites and orientations. nih.gov Some imidazothiazole compounds have been suggested to target DNA gyrase, an enzyme essential for bacterial DNA replication, indicating a potential antibacterial mechanism through DNA interaction. nih.gov
The binding of these compounds to DNA can also be investigated through fluorescence quenching of a DNA-bound fluorescent probe. The displacement of the probe by the test compound results in a change in fluorescence, which can be used to determine the binding affinity.
| Compound | Method | Interaction with ctDNA | Binding Mode Indication | Reference |
| 5,6-dihydroimidazo[2,1-b]thiazole derivative | Biophysical Approaches | Moderate | Not specified | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Structure Activity Relationship Sar Studies of 5,6 Dihydro Imidazo 2,1 B Thiazol 3 One Analogues
Influence of Substituents on Pharmacological Potency and Selectivity
The potency and selectivity of imidazo[2,1-b]thiazole (B1210989) derivatives are heavily influenced by the nature and position of various substituents on the heterocyclic core and its appended moieties. nih.govnih.gov Strategic placement of different functional groups can significantly enhance a desired biological activity while potentially reducing others, allowing for the fine-tuning of the molecule's pharmacological profile. nih.gov
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com The condensation of the 5,6-dihydroimidazo[2,1-b]thiazolone core with various aromatic aldehydes yields 2-arylidene derivatives with potential biological activities. uran.ua SAR studies on related thiazole (B1198619) and benzothiazole (B30560) structures reveal distinct patterns for tyrosinase inhibition.
The position and nature of hydroxyl groups on the appended phenyl ring are critical for inhibitory potency. Studies on (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs showed that compounds with 4-hydroxy, 3,4-dihydroxy, or 2,4-dihydroxy substituents exhibited potent inhibitory activity against mushroom tyrosinase, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.gov For instance, the 3,4-dihydroxy substituted analog was found to be a competitive inhibitor with an IC50 of 3.05 µM. nih.gov Similarly, for 2-(substituted phenyl)benzothiazoles, a compound featuring a 2,4-dihydroxy substitution pattern on the phenyl ring demonstrated the highest potency, being 55 times more active than kojic acid. mdpi.com Further investigation into (Z)-5-benzylidene-thiazol-4(5H)-one analogs confirmed that a 2,4-dihydroxy substituent greatly enhanced tyrosinase inhibitory activity. mdpi.com
The presence of other substituents also modulates activity. A 3-bromo-4-hydroxy substitution pattern on the benzylidene moiety resulted in strong inhibition. mdpi.com In contrast, a 3,4-dimethoxy substitution led to weaker activity. mdpi.com Research on benzaldehydes as tyrosinase inhibitors suggests that bulky substituents at the C-4 position can alter the mechanism of inhibition. nih.gov For 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazolone derivatives, molecules with 3-methoxy-4-hydroxy or 2-hydroxyphenylmethylidene fragments displayed the most significant antiradical effects in a DPPH assay, which is often correlated with antioxidant potential relevant to skin health. uran.ua
Table 1: Effect of Benzylidene Substituents on Tyrosinase Inhibition for Related Thiazole Scaffolds This table collates data from various thiazole-based scaffolds to illustrate general SAR trends for tyrosinase inhibition.
| Scaffold Type | Substituent on Phenyl Ring | IC₅₀ (µM) | Potency vs. Kojic Acid | Reference |
|---|---|---|---|---|
| Benzimidazothiazolone | 3,4-dihydroxy | 3.05 | ~6.0-fold greater | nih.gov |
| Benzimidazothiazolone | 4-hydroxy | 3.70 | ~4.9-fold greater | nih.gov |
| Benzimidazothiazolone | 2,4-dihydroxy | 5.00 | ~3.7-fold greater | nih.gov |
| Benzothiazole | 2,4-dihydroxy | 0.2 | 55-fold greater | mdpi.com |
| Thiazol-4(5H)-one | 2,4-dihydroxy | 1.60 | ~39-fold greater | mdpi.com |
| Thiazol-4(5H)-one | 3-bromo-4-hydroxy | 6.92 | Stronger | mdpi.com |
A series of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were developed by combining structural features of the anti-inflammatory drug flumizole (B1672887) and the immunoregulatory agent levamisole (B84282). nih.gov These compounds were evaluated for their potential as immunoregulatory anti-inflammatory agents. nih.gov
In a rat model of adjuvant-induced arthritis, SAR exploration revealed that optimal anti-inflammatory potency was achieved with symmetrically substituted 5,6-diaryl compounds. nih.gov The most effective substituents at the para position of both aryl rings included methoxy, ethoxy, methylthio, N-ethyl-N-methylamino, fluoro, or chloro groups. nih.gov When the substitution pattern was asymmetrical, potent activity was maintained only in regioisomers with a 5-alkyl heteroatom and a 6-halo substituent. nih.gov
Further studies on isomeric compounds, specifically 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles, demonstrated that the placement of the substituted phenyl and pyridyl rings was critical. nih.gov One series of isomers exhibited significantly higher anti-inflammatory potency in the adjuvant arthritic rat assay compared to their structural isomers, a selectivity that was also observed in an immunoregulatory model of oxazolone-induced contact sensitivity. nih.gov This high degree of stereoselectivity suggests a specific interaction with a biological receptor involving at least three distinct sites. nih.gov However, in the broader class of diaryl compounds, no consistent relationship between structural changes and activity was observed in the oxazolone (B7731731) contact sensitivity assay. nih.gov
Table 2: Influence of Diaryl Substitution on Anti-inflammatory Activity Based on findings from the rat adjuvant-induced arthritis model.
Role of Stereochemistry and Chirality in Modulating Biological Activity
The introduction of chiral centers into the 5,6-dihydroimidazo[2,1-b]thiazole scaffold can lead to enantiomers with distinct biological activities and specificities. nih.gov This is because chiral compounds can interact differently with biological targets, which are themselves chiral. nih.gov
In the development of novel antimicrobial agents against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), the chirality at the 6-position of the 5,6-dihydroimidazo[2,1-b]thiazole ring has proven to be a critical determinant of potency. nih.govnih.gov
Initial screening identified several active compounds with an (S)-configuration at the 6-position. nih.gov To investigate the role of stereochemistry, the corresponding (R)-isomers were synthesized and evaluated. nih.govnih.gov The results showed that replacing the (S)-6 configuration with the (R)-6 configuration led to a twofold increase in antimicrobial activity against MRSA. nih.govnih.gov The most active compound, an (R)-isomer, demonstrated a minimum inhibitory concentration (MIC90) value of 3.7 µg/mL against MRSA and was shown to inhibit DNA gyrase activity, suggesting a potential mechanism of action. nih.govnih.gov This enhancement highlights the importance of stereochemistry in the interaction between these compounds and their bacterial target. nih.gov
Table 3: Comparative Antimicrobial Activity of (S)- and (R)-Isomers
| Stereoisomer at Position 6 | Relative Antimicrobial Activity (vs. MRSA) | Key Finding | Reference |
|---|---|---|---|
| (S)-Isomer | Baseline Activity | Identified as initial hits | nih.govnih.gov |
| (R)-Isomer | 2-fold Increase | Enhanced potency, most active compound had MIC90 of 3.7 µg/mL | nih.govnih.gov |
Design Principles for Optimized Efficacy and Reduced Off-Target Effects
The rational design of 5,6-dihydro-imidazo[2,1-b]thiazol-3-one analogues involves several key principles aimed at maximizing therapeutic efficacy while minimizing undesirable off-target activities.
One successful strategy is scaffold hybridization , where structural features from different pharmacophores are combined to create a new molecule with a desired dual activity profile. nih.gov For example, the 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole class of immunoregulatory anti-inflammatory agents was conceived by merging the core structures of flumizole (an anti-inflammatory) and levamisole (an immunoregulator). nih.gov
Another key principle is the optimization of selectivity to reduce off-target effects. In the search for novel antimycobacterial agents, imidazo-[2,1-b]-thiazole carboxamide derivatives were designed and synthesized. rsc.org The most promising compounds were highly active against Mycobacterium tuberculosis but showed no acute cellular toxicity toward human lung fibroblast cells, indicating a favorable selectivity profile. rsc.org Furthermore, these hits were selective for M. tuberculosis over a panel of non-tuberculous mycobacteria, demonstrating a targeted mechanism of action. rsc.org The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions is also a crucial design tool for forecasting a compound's properties and potential liabilities early in the discovery process. rsc.orgmdpi.com
Finally, substituent modification is employed to fine-tune interactions with the biological target. For inhibitors of enzymes like carbonic anhydrase, moving away from classical, non-specific inhibiting groups (like sulfonamides) and incorporating different aromatic substituents can lead to more selective agents by targeting unique amino acid residues in the active site. biruni.edu.tr This principle of selecting specific substituents to achieve defined goals is fundamental to maximizing the efficiency of imidazothiazole-based drugs. nih.gov
Structure-Activity Relationships in Cardiovascular System Modulation
The imidazo[2,1-b]thiazole scaffold has been successfully incorporated into other known pharmacophores to create hybrid molecules with unique cardiovascular properties. nih.gov Specifically, it has been used to modify the 1,4-dihydropyridine (B1200194) (DHP) framework, which is characteristic of a major class of L-type calcium channel blockers. nih.govnih.gov
A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines were synthesized and found to be L-type calcium channel blockers with a distinct pharmacological profile. nih.gov The key SAR finding is that the imidazo[2,1-b]thiazole system confers a high degree of tissue selectivity to the DHP scaffold. nih.gov These compounds exhibit potent negative inotropic (force of contraction) and/or chronotropic (heart rate) effects on cardiac tissue but have significantly less impact on vascular smooth muscle. nih.gov This cardiac-selective depressant activity is a departure from traditional DHPs, which often have potent vascular effects.
Molecular modeling studies suggest these novel ligands interact with the same binding site as other aryl-dihydropyridines, but the presence of the imidazo[2,1-b]thiazole moiety rationalizes the observed shift in tissue selectivity. nih.gov This selective cardiodepressant behavior makes these compounds potentially valuable agents for treating specific cardiovascular conditions like cardiac hypertrophy and ischemia, where reducing cardiac workload is beneficial. nih.gov
Computational and in Silico Approaches in 5,6 Dihydro Imidazo 2,1 B Thiazol 3 One Research
Molecular Docking Simulations for Target-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between 5,6-dihydro-imidazo[2,1-b]thiazol-3-one derivatives and their biological targets at a molecular level.
Prediction of Binding Modes with DNA Gyrase, Tyrosinase, and Tubulin
DNA Gyrase: The 5,6-dihydro-imidazo[2,1-b]thiazole scaffold has been identified as a potential inhibitor of DNA gyrase, a crucial bacterial enzyme. bio-conferences.orgmdpi.com Molecular docking studies have been employed to elucidate the binding interactions of these compounds within the enzyme's active site. For instance, derivatives of imidazo[2,1-b]thiazole (B1210989) have been docked with the DNA gyrase B subunit to understand their binding profiles, revealing good binding energy values. nih.gov These in silico findings support experimental evidence that suggests these compounds may exert their antimicrobial action by targeting DNA gyrase. bio-conferences.orgmdpi.com
Tyrosinase: While direct molecular docking studies specifically on this compound with tyrosinase are not extensively documented, research on similar heterocyclic sulfide (B99878) derivatives containing an imidazole (B134444) moiety has been conducted. These studies show that such compounds can display two different binding interactions with the histidine-Cu catalytic center of mushroom tyrosinase. exlibrisgroup.com In some orientations, the heterocyclic part of the molecule approaches the active site cavity. exlibrisgroup.com Further docking simulations on benzimidazothiazolone derivatives, which share structural similarities, have demonstrated that these compounds can bind to the catalytic sites of tyrosinase, with some showing stronger predicted binding than the known inhibitor kojic acid. mdpi.com
Tubulin: The imidazo[2,1-b]thiazole scaffold has been investigated for its potential as a tubulin polymerization inhibitor. Molecular docking studies have indicated that certain benzo[d]imidazo[2,1-b]thiazole conjugates can occupy the colchicine-binding site of the tubulin protein. nih.gov Similarly, imidazo[4,5-b]pyridine derived acrylonitriles, another class of related compounds, have been shown through computational analysis to act on the extended colchicine (B1669291) site, thereby interfering with tubulin polymerization. nih.gov These findings suggest that the this compound core could be a valuable pharmacophore for developing new anticancer agents that target tubulin.
Below is a table summarizing the key findings from molecular docking studies on related imidazo[2,1-b]thiazole derivatives with these protein targets.
| Target Protein | Derivative Class | Key Docking Findings | Reference |
| DNA Gyrase B | Imidazo[2,1-b]thiazole derivatives | Good binding energy values within the active site. | nih.gov |
| Tyrosinase | Heterocyclic sulfide derivatives with imidazole | Binding interactions with the histidine-Cu catalytic center. | exlibrisgroup.com |
| Tubulin | Benzo[d]imidazo[2,1-b]thiazole conjugates | Occupation of the colchicine-binding site. | nih.gov |
| Tubulin | Imidazo[4,5-b]pyridine acrylonitriles | Action on the extended colchicine site. | nih.gov |
Binding Studies with Bovine Serum Albumin (BSA) and Calf Thymus Deoxyribonucleic Acid (ctDNA)
Biophysical and computational methods have been used to study the interactions of 5,6-dihydro-imidazo[2,1-b]thiazole derivatives with transport proteins like bovine serum albumin (BSA) and genetic material like calf thymus deoxyribonucleic acid (ctDNA). Molecular docking approaches have been utilized to predict the most stable complex formation between these derivatives and BSA or ctDNA. These computational predictions are often corroborated with experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, which have revealed moderate interactions.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been applied to investigate the electronic and structural properties of 3-aryl-5,6-dihydroimidazo[2,1-b] bio-conferences.orgresearchgate.netthiazoles. These studies provide insights into the molecule's reactivity and electrostatic surface potential. DFT calculations using the B3LYP approach with a 6-311++G(d,p) basis set have been used to optimize the geometry of these compounds. Such calculations help in understanding the spatial arrangement of the molecule, for example, determining the angle between the aryl substituent and the thiazole (B1198619) fragment. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the electron-donating and accepting capabilities of the compounds, which is crucial for predicting their reactivity.
Homology Modeling for Human Enzyme Targets to Predict Inhibitory Activity
In cases where the crystal structure of a human enzyme target is not available, homology modeling can be employed to build a three-dimensional model of the protein. This model can then be used for molecular docking studies with potential inhibitors. For instance, a homology model of the human Fer kinase was generated to evaluate the binding affinity of N-(5-morpholino-2-arylimidazo[2,1-b] bio-conferences.orgresearchgate.netnih.govthiadiazol-6-yl)carboxamides. biointerfaceresearch.com The results of these docking studies indicated that some of these compounds form stronger complexes with the enzyme than a reference drug. biointerfaceresearch.com This approach has also been utilized in the study of imidazo[2,1-b]thiazole derivatives as inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a lipid kinase involved in viral replication. nih.gov These studies highlight the utility of homology modeling in drug discovery for novel targets.
Predictive Models for Pharmacological Profiles and ADMET Properties
The following table provides a summary of the types of predictive models used and the properties assessed for imidazo[2,1-b]thiazole derivatives.
| Computational Approach | Properties Predicted | Key Findings | Reference(s) |
| ADMET Profiling | Absorption, Distribution, Metabolism, Excretion, Toxicity | Promising drug-likeness, favorable toxicity profiles, and good oral bioavailability predicted for several derivatives. | nih.govbiointerfaceresearch.comnih.gov |
| Drug-Likeness Prediction | Compliance with Lipinski's Rule of Five | Many synthesized compounds adhere to the rules, indicating potential as orally active drug candidates. | nih.gov |
| Toxicity Prediction | Acute toxicity, mutagenicity | Certain derivatives are predicted to have lower toxicity than reference compounds. | biointerfaceresearch.com |
Preclinical Evaluation and Therapeutic Prospects of 5,6 Dihydro Imidazo 2,1 B Thiazol 3 One Compounds
In vivo Efficacy Studies in Animal Models (e.g., Wax Moth Worm Infection Model for MRSA)
To assess the real-world potential of 5,6-dihydro-imidazo[2,1-b]thiazole compounds, researchers have utilized in vivo models to bridge the gap between in vitro activity and clinical application. A notable example is the use of the Galleria mellonella (wax moth) larvae infection model to test efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
In one key study, the most active compound from a synthesized series was tested for its ability to protect wax moth worms from a lethal MRSA infection. The compound provided protection at a dose equivalent to five times its Minimum Inhibitory Concentration (MIC). nih.govnih.gov This result is significant as it demonstrates that the compound retains its antibacterial effect within a living organism, a critical step in preclinical evaluation. The wax moth model is increasingly recognized as a valuable preliminary in vivo screening tool due to its cost-effectiveness and ethical advantages over vertebrate models.
Assessment of Cytotoxicity and Selectivity to Mammalian Cell Lines
A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but safe for the host. Therefore, promising 5,6-dihydro-imidazo[2,1-b]thiazole derivatives have been evaluated for their cytotoxicity against various mammalian cell lines.
Studies have shown that compounds with potent activity against MRSA exhibit low cytotoxicity toward human cell lines. nih.gov For instance, a series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives were tested against the MRC-5 human lung fibroblast cell line. rsc.org The most active antimycobacterial compound in this series, IT10, showed no acute cellular toxicity at concentrations up to >128 μM. rsc.org Another active compound, IT06, also demonstrated a favorable safety profile. rsc.org This high degree of selectivity is a promising indicator for the potential development of these compounds as therapeutic agents. nih.gov
Other research on related imidazo[2,1-b]thiazole (B1210989) derivatives involved screening against the National Cancer Institute's panel of 60 human tumor cell lines, further underscoring the scaffold's relevance in evaluating interactions with human cells. sigmaaldrich.com
Table 1: Cytotoxicity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound | Cell Line | Cytotoxicity Result | Source |
| Most active anti-MRSA compound | Human cell lines | Low cytotoxicity | nih.gov |
| IT10 (benzo-[d]-imidazo-[2,1-b]-thiazole) | MRC-5 (lung fibroblast) | No acute toxicity observed (>128 μM) | rsc.org |
| IT06 (benzo-[d]-imidazo-[2,1-b]-thiazole) | MRC-5 (lung fibroblast) | No acute toxicity observed | rsc.org |
Comparative Studies with Clinically Used Therapeutic Agents
The development of new antimicrobials is often benchmarked against existing treatments to gauge their potential clinical utility. The 5,6-dihydro-imidazo[2,1-b]thiazole class emerged from the search for novel agents to combat drug-resistant bacteria, for which current therapies like vancomycin, linezolid, and daptomycin (B549167) face growing resistance or limitations. nih.gov
While direct, head-to-head comparative studies in the same assay are not always published in initial findings, the performance of these novel compounds can be contextualized. For example, the most active 5,6-dihydro-imidazo[2,1-b]thiazole compound against MRSA demonstrated a MIC90 value of 3.7 µg/mL. nih.govnih.gov This level of potency is a critical first step for a compound to be considered a viable alternative to last-resort antibiotics.
In related studies on different imidazothiazole derivatives, compounds have been compared to standard drugs like cisplatin (B142131) in anticancer assays, with some derivatives showing promising activity. dovepress.com Similarly, anti-inflammatory imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazole derivatives were compared to diclofenac, showing good interaction with the target enzyme but lower in vivo activity, highlighting the importance of factors like lipophilicity. mdpi.com These comparative evaluations, whether direct or indirect, are essential for positioning new chemical entities within the existing therapeutic landscape.
Identification and Validation of Lead Compounds for Pharmaceutical Development
The process of identifying lead compounds begins with screening a library of synthesized molecules for desired biological activity. In the development of 5,6-dihydro-imidazo[2,1-b]thiazoles as anti-MRSA agents, an initial screening identified eight "hit" compounds that exhibited greater than 80% growth inhibition of S. aureus at a concentration of 64 µg/mL. nih.gov
These initial hits provide a foundation for structure-activity relationship (SAR) studies. A key finding was that the stereochemistry at the 6-position of the scaffold is crucial for activity. Modifying the initial (S)-6 configuration to an (R)-6 configuration resulted in a two-fold increase in antimicrobial activity. nih.govnih.gov This led to the identification of the most active compound in the series, which exhibited a MIC90 of 3.7 µg/mL against MRSA. nih.gov
Similarly, in the search for new antimycobacterial agents, several benzo-[d]-imidazo-[2,1-b]-thiazole compounds were identified as hits. rsc.org The most promising of these, IT10 and IT06, displayed significant activity against Mycobacterium tuberculosis with IC50 values of 2.32 μM and 2.03 μM, respectively. rsc.org These validated hits serve as lead compounds, forming the basis for further optimization to improve efficacy, selectivity, and pharmacokinetic properties for potential pharmaceutical development. mdpi.com
Table 2: Lead Compounds from the Imidazo[2,1-b]thiazole Scaffold
| Compound Series | Target | Key Finding / Lead Compound | Activity Metric | Source |
| 5,6-dihydro-imidazo[2,1-b]thiazole | MRSA | (R)-isomer at position 6 doubles activity | MIC90: 3.7 µg/mL | nih.govnih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole | M. tuberculosis | IT10 | IC50: 2.32 μM | rsc.org |
| Benzo-[d]-imidazo-[2,1-b]-thiazole | M. tuberculosis | IT06 | IC50: 2.03 μM | rsc.org |
Potential Therapeutic Applications in Specific Pathologies
The structural versatility of the imidazo[2,1-b]thiazole core has led to its investigation across a range of diseases, with significant potential demonstrated in several key areas.
Drug-Resistant Infections: The most immediate application for 5,6-dihydro-imidazo[2,1-b]thiazole derivatives is in treating infections caused by multidrug-resistant bacteria. Their proven efficacy against MRSA in both in vitro and in vivo models makes them strong candidates for development as new antibiotics. nih.govnih.gov Research also shows potent activity against Mycobacterium tuberculosis, suggesting a role in combating tuberculosis. rsc.org Furthermore, certain derivatives have been identified with a good profile for treating genitourinary infections, showing activity against both bacteria and fungi while having a reduced impact on beneficial Lactobacillus species. researchgate.net
Oncology: While outside the direct scope of the 5,6-dihydro-imidazo[2,1-b]thiazol-3-one structure, the broader imidazo[2,1-b]thiazole and related imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazole scaffolds have shown significant antiproliferative activity. Derivatives have been evaluated against various cancer cell lines, including pancreatic ductal adenocarcinoma, and have shown the ability to inhibit cell migration and shrink spheroids. sigmaaldrich.comnih.govresearchgate.net
Other Potential Applications: The imidazothiazole nucleus is a common feature in molecules with diverse pharmacological effects. Research into related structures has revealed anti-inflammatory, enzyme inhibitory, and neuroprotective properties. nih.govnih.gov While specific studies on this compound for cardiac conditions like hypertrophy or ischemia are not prominent, the general adaptability of the scaffold suggests that with appropriate chemical modifications, its therapeutic potential could extend to other pathologies.
Future Directions and Emerging Research Opportunities for 5,6 Dihydro Imidazo 2,1 B Thiazol 3 One
Exploration of Novel Biological Activities and Pharmacological Targets
The imidazo[2,1-b]thiazole (B1210989) core is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov Future research should continue to explore the full therapeutic potential of 5,6-dihydro-imidazo[2,1-b]thiazol-3-one and its analogs by screening them against a wider range of biological targets.
Initial studies have identified several key pharmacological targets for this class of compounds. For instance, certain 5,6-dihydroimidazo[2,1-b]thiazole derivatives have shown potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with evidence suggesting that they may target DNA gyrase. nih.govnih.gov Other derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govresearchgate.net The exploration of other potential targets, such as various kinases, proteases, and receptors involved in a multitude of diseases, could uncover novel therapeutic applications for this scaffold. The inherent chirality of the 5,6-dihydroimidazo[2,1-b]thiazole structure offers an avenue for developing highly selective and specific agents. nih.gov
Rational Design of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Bioavailability
The development of next-generation this compound derivatives will heavily rely on rational design and a deep understanding of their structure-activity relationships (SAR). nih.gov Modifications at various positions of the imidazo[2,1-b]thiazole ring system have been shown to significantly influence biological activity.
For example, in the context of COX-2 inhibition, the type and size of the amine substituent at the C-5 position have been found to affect both the potency and selectivity of the compounds. nih.govresearchgate.net Similarly, for antimicrobial activity against MRSA, the stereochemistry at the C-6 position is crucial, with (R)-isomers demonstrating a two-fold increase in activity compared to their (S)-counterparts. nih.govnih.gov Furthermore, substitutions on the phenyl ring often attached to the core can dramatically alter activity. For instance, in a series of noscapine (B1679977) derivatives coupled with imidazothiazole, a para-fluoro substitution resulted in potent anticancer activity, which was lost when replaced with a chlorine atom. acs.org
Future design strategies should focus on:
Systematic modification of substituents: Exploring a wide range of functional groups at different positions to optimize interactions with the target protein.
Stereochemical optimization: Synthesizing and evaluating individual enantiomers to identify the more active and potentially less toxic isomer. nih.gov
Computational modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the activity of novel derivatives and guide synthetic efforts. rsc.orgresearchgate.net
Advanced Mechanistic Studies and Comprehensive Target Validation
While initial studies have pointed towards potential mechanisms of action, such as the inhibition of DNA gyrase and COX-2, more in-depth mechanistic studies are required for comprehensive target validation. nih.govnih.govnih.gov Understanding the precise molecular interactions between the this compound derivatives and their biological targets is crucial for their development as therapeutic agents.
Future research should employ a range of advanced techniques, including:
Biochemical and enzymatic assays: To confirm the inhibitory activity against the proposed target and determine the mode of inhibition. mdpi.com
X-ray crystallography and NMR spectroscopy: To elucidate the three-dimensional structure of the compound-target complex, providing a detailed picture of the binding interactions.
Cell-based assays: To confirm the on-target activity within a cellular context and investigate downstream signaling effects.
Chemical proteomics and target identification technologies: To identify the molecular targets of active compounds in an unbiased manner.
Comprehensive target validation will not only strengthen the rationale for developing these compounds for specific diseases but also aid in the identification of potential off-target effects and the prediction of possible side effects.
Development of Targeted Delivery Systems and Prodrug Strategies
To enhance the therapeutic efficacy and minimize potential side effects of this compound derivatives, the development of targeted delivery systems and prodrug strategies presents a significant opportunity. acs.org Targeted delivery systems can help to concentrate the drug at the site of action, thereby increasing its local concentration and reducing systemic exposure.
Prodrugs are inactive or less active precursors that are converted to the active drug in the body through enzymatic or chemical reactions. nih.gov This approach can be used to overcome challenges such as poor solubility, low bioavailability, and instability. acs.org For instance, incorporating solubilizing promoieties like phosphates or amino acids can improve the absorption of weakly basic compounds. The design of prodrugs for imidazotetrazines has demonstrated that such strategies can lead to acid-stable precursors of highly reactive species for therapeutic benefit. nih.gov Future research in this area for this compound could involve designing prodrugs that are selectively activated by enzymes that are overexpressed in diseased tissues, such as tumors or inflamed areas.
Clinical Translation Potential and Identification of Research Gaps
The diverse biological activities and promising preclinical data for imidazo[2,1-b]thiazole derivatives suggest a significant potential for clinical translation. nih.gov The development of new antimicrobial agents is particularly critical in the face of rising antibiotic resistance, and derivatives of this scaffold have shown promise against challenging pathogens like MRSA. nih.govnih.gov Similarly, the anticancer and anti-inflammatory properties of these compounds address major unmet medical needs. nih.govresearchgate.net
However, several research gaps need to be addressed to facilitate the transition from bench to bedside:
In vivo efficacy and safety: While some in vivo studies have been conducted, more extensive animal model studies are needed to evaluate the efficacy, pharmacokinetics, and toxicology of lead compounds. nih.gov
Biomarker development: Identifying biomarkers that can predict patient response to these novel agents would be highly beneficial for future clinical trials.
Long-term toxicity: Comprehensive long-term toxicity studies are essential to ensure the safety of these compounds for chronic use.
Human metabolism: Understanding the metabolic pathways of these compounds in humans is crucial for predicting drug-drug interactions and determining appropriate dosing regimens.
Addressing these research gaps through focused preclinical and, eventually, clinical studies will be paramount to realizing the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 5,6-Dihydro-imidazo[2,1-b]thiazol-3-one derivatives, and how can their purity be optimized?
The synthesis typically involves cyclization reactions using α-haloaryl ketones and thiadiazole precursors under reflux conditions in ethanol. For example, hydrazonoyl halides and alkyl carbothioates are condensed to form the imidazo-thiadiazole core . Purity optimization requires careful solvent selection (e.g., ethanol for recrystallization) and monitoring via thin-layer chromatography (TLC) to confirm reaction completion . Post-synthesis purification via column chromatography with gradients of chloroform:methanol (95:5) is recommended .
Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C=O and N-H stretches. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What biological activities have been reported for this compound class, and how are they evaluated?
Imidazo[2,1-b]thiazoles exhibit antimicrobial, antitumor, and anti-inflammatory activities. For antimicrobial screening, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are standard . Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa), with IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in imidazo[2,1-b]thiazole synthesis?
Use factorial design experiments to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (temperature: 70–100°C; solvent: ethanol/DMF; catalyst: Eaton’s reagent) can identify interactions affecting yield. Statistical tools like ANOVA validate significance, reducing trial-and-error approaches .
Q. How should contradictory data in biological assays (e.g., variable MIC values) be addressed?
Contradictions may arise from impurities, solvent residues, or strain-specific resistance. Mitigation strategies include:
Q. What computational methods support the design of novel imidazo[2,1-b]thiazole derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electron distribution and reactive sites for functionalization. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like 15-lipoxygenase or bacterial enzymes. Machine learning models trained on SAR databases prioritize substituents with favorable pharmacokinetic profiles .
Q. How can structure-activity relationships (SAR) guide the modification of this compound scaffolds?
Key SAR findings:
- Substituent position: 3-Chloro-4-pentoxyphenyl groups enhance antimicrobial activity by improving membrane permeability .
- Ring saturation: 5,6-Dihydro derivatives reduce cytotoxicity compared to fully aromatic analogs, favoring therapeutic indices .
- Heteroatom substitution: Replacing sulfur with selenium increases antioxidant capacity but may reduce solubility .
Q. What strategies improve the reproducibility of imidazo[2,1-b]thiazole synthesis across labs?
Standardize protocols using:
- Controlled atmosphere techniques (e.g., inert gas for moisture-sensitive steps).
- Calibrated equipment (e.g., reflux condensers with fixed temperature gradients).
- Inter-lab validation via round-robin testing .
Methodological Resources
- Experimental Design: Use fractional factorial designs to minimize runs while capturing parameter interactions .
- Data Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- Synthesis Automation: Flow chemistry systems enhance reproducibility in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
